

Solubility Profiling & Optimization: 6-Bromo-4-hydroxy-8-methyl-2-phenylquinoline

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 6-Bromo-4-hydroxy-8-methyl-2-phenylquinoline

CAS No.: 1154912-74-9

Cat. No.: B13751487

[Get Quote](#)

Executive Summary

The compound **6-Bromo-4-hydroxy-8-methyl-2-phenylquinoline** represents a lipophilic, polysubstituted quinoline scaffold often utilized as a precursor in antiviral and anticancer drug discovery. Its solubility profile is governed by the interplay between the hydrophobic 2-phenyl/8-methyl substituents and the polar 4-hydroxy group (which introduces keto-enol tautomerism).

Effective handling of this compound requires a departure from standard "like-dissolves-like" heuristics due to its high lattice energy. This guide provides a predictive solubility landscape, a standardized determination protocol (Shake-Flask/HPLC), and a thermodynamic framework (Apelblat modeling) to support crystallization and formulation processes.

Structural Analysis & Solubility Prediction

Physicochemical Drivers

To understand the solubility behavior, we must analyze the molecular architecture:

- **Scaffold Rigidity:** The fused quinoline ring system, reinforced by the 2-phenyl group, creates a large planar surface area. This facilitates strong stacking interactions, leading to a high crystal lattice energy (predicted melting point). High melting points correlate directly with lower solubility in all solvents.
- **Tautomeric Equilibrium:** The "4-hydroxy" moiety in quinolines predominantly exists as the 4-quinolone (keto) tautomer in the solid state and in polar solvents. This form is significantly more polar and capable of intermolecular hydrogen bonding (dimerization), further reducing solubility in non-polar media.
- **Lipophilic Substituents:** The 6-bromo and 8-methyl groups increase the partition coefficient (), making the molecule sparingly soluble in water but enhancing affinity for chlorinated solvents and aromatic hydrocarbons.

Predicted Solubility Landscape

Based on Structure-Activity Relationships (SAR) of analogous 2-phenyl-4-quinolones, the solubility hierarchy is projected as follows:

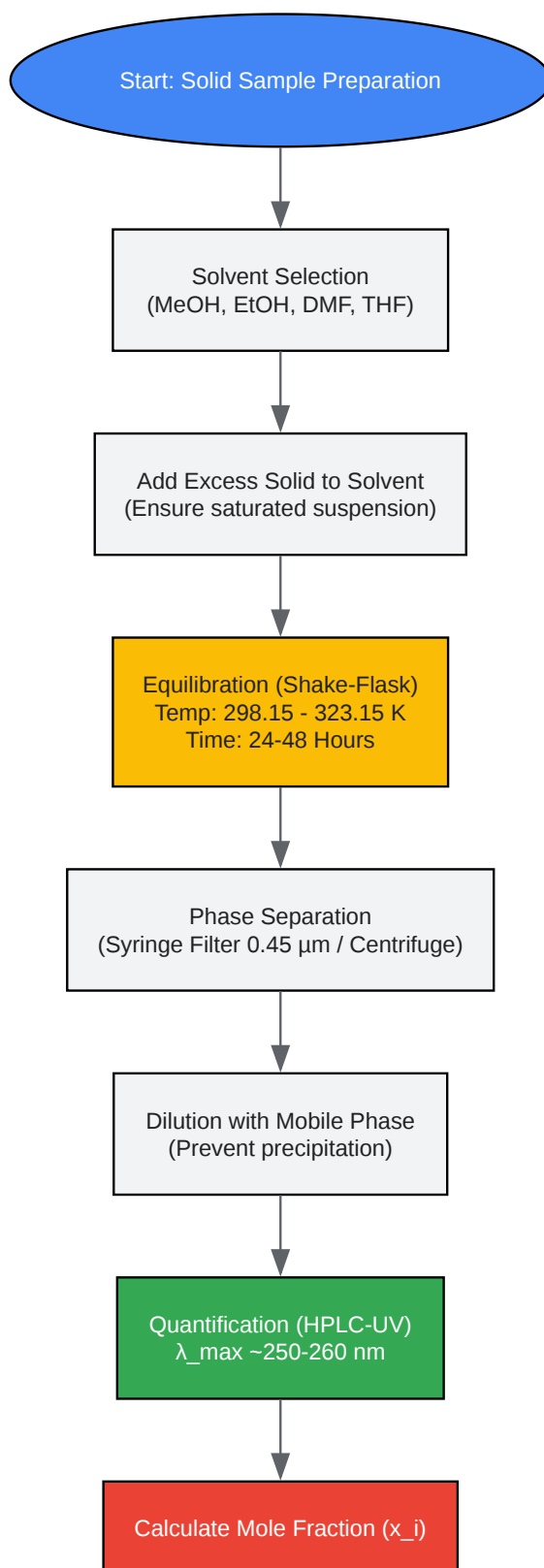
Solvent Class	Representative Solvents	Predicted Solubility	Mechanistic Rationale
Dipolar Aprotic	DMF, DMSO, NMP	High (>50 mg/mL)	Disrupts intermolecular H-bonds; stabilizes the polar quinolone form.
Polar Protic	Methanol, Ethanol, IPA	Moderate (Hot)	Soluble at reflux; poor at RT. Good for recrystallization.
Chlorinated	Chloroform, DCM	Moderate	Good interaction with the lipophilic bromo/phenyl regions.
Ethers/Esters	THF, Ethyl Acetate	Low-Moderate	Limited ability to break crystal lattice H-bonds.
Non-Polar	Hexane, Heptane	Negligible	"Anti-solvent" behavior; used to precipitate the product.
Aqueous	Water, Buffers (pH 7)	Insoluble	Hydrophobic skeleton dominates; requires pH adjustment (acidic/basic) to ionize.

Experimental Determination Protocol

Since exact literature values are unavailable, you must establish an internal standard. The Isothermal Saturation (Shake-Flask) Method coupled with HPLC-UV is the industry "gold standard" for generating thermodynamic solubility data.

Workflow Visualization

The following diagram outlines the critical path for determining equilibrium solubility.



[Click to download full resolution via product page](#)

Caption: Figure 1. Standardized workflow for thermodynamic solubility determination of substituted quinolines.

Detailed Methodology

- Preparation: Weigh an excess of **6-Bromo-4-hydroxy-8-methyl-2-phenylquinoline** (approx. 50-100 mg) into 10 mL glass vials.
- Solvent Addition: Add 2-5 mL of the target solvent (e.g., Methanol, Ethanol, Acetone, DMF).
- Equilibration: Place vials in a thermostatic shaker bath. Agitate at 150 rpm for 48 hours to ensure equilibrium.
 - Critical Check: Ensure solid is still visible.^[1] If all solid dissolves, add more.
- Sampling: Stop agitation and allow particles to settle for 2 hours (or centrifuge).
- Filtration: Withdraw the supernatant using a pre-warmed syringe and filter through a 0.45 µm PTFE filter.
- Quantification: Dilute the filtrate immediately with the HPLC mobile phase (e.g., Acetonitrile/Water) to prevent precipitation. Analyze via HPLC.

HPLC Conditions (Suggested):

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
- Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 50-95% B.
- Detection: UV at 254 nm (aromatic core) and 310 nm (conjugated system).

Thermodynamic Modeling & Analysis

Once experimental data is gathered at multiple temperatures (e.g., 298K, 303K, 308K, 313K), it is essential to model the solubility to predict behavior at other temperatures (e.g., for cooling crystallization).

The Modified Apelblat Equation

The solubility of quinoline derivatives is best described by the semi-empirical Modified Apelblat Equation. This model correlates the mole fraction solubility (

) with temperature (

):

- : Mole fraction solubility.[2]
- : Absolute temperature (Kelvin).[2]
- : Empirical parameters derived from regression analysis.
 - and
reflect the enthalpy of solution and non-ideal solution behavior.
 - accounts for the temperature dependence of the enthalpy of fusion.

Application: By plotting

vs.

, you can derive these constants. A high correlation coefficient (

) validates the data quality.

Dissolution Thermodynamics

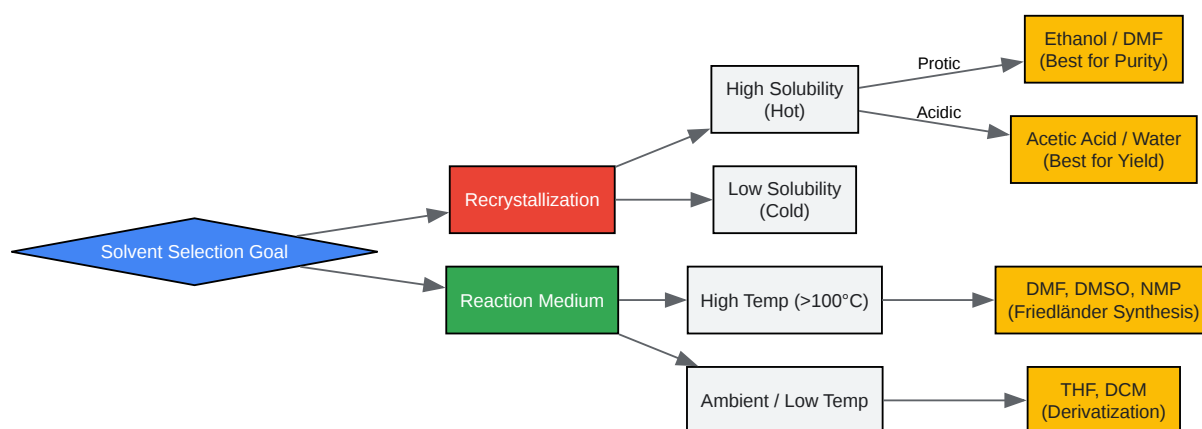
Using the van't Hoff analysis, you can calculate the thermodynamic functions of solution:

- Enthalpy ()
): Positive values indicate an endothermic process (solubility increases with temperature).
- Entropy ()
): Positive values indicate increased disorder upon dissolution.
- Gibbs Free Energy ()
):

Insight: For this class of compounds, dissolution is typically endothermic () and entropy-driven.

Practical Applications: Solvent Selection Strategy

For purification and process development, selecting the right solvent system is critical. Use the decision tree below to select solvents for recrystallization vs. reaction.



[Click to download full resolution via product page](#)

Caption: Figure 2. Solvent selection decision tree based on process requirements.

Recommended Solvent Systems

- Recrystallization:
 - Ethanol (Hot): Often the first choice. If solubility is too low, add 10-20% DMF to increase solubility at boiling point, then cool slowly.
 - Glacial Acetic Acid: Excellent for dissolving the quinolone form. Precipitation is induced by adding water (anti-solvent).

- Reaction Media:
 - DMF or DMSO: Ideal for substitution reactions (e.g., nucleophilic displacement of the bromine) due to high solubility and boiling point.

References

- BenchChem. Solubility Profile of 6-Bromoquinoline: A Technical Guide for Researchers. (2025).[1] Retrieved from
- Wang, W., et al. Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.[3] (2015).[3][4] Retrieved from
- Jouyban, A. Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. (2008).[1]
- Apelblat, A., & Manzurola, E. Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. (1999).
- BuyersGuideChem. **6-Bromo-4-hydroxy-8-methyl-2-phenylquinoline** Properties & Suppliers. Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- [2. researchgate.net](https://researchgate.net) [researchgate.net]
- [3. researchgate.net](https://researchgate.net) [researchgate.net]
- [4. journals.tubitak.gov.tr](https://journals.tubitak.gov.tr) [journals.tubitak.gov.tr]
- To cite this document: BenchChem. [Solubility Profiling & Optimization: 6-Bromo-4-hydroxy-8-methyl-2-phenylquinoline]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b13751487/docs#solubility-profiling-optimization-6-bromo-4-hydroxy-8-methyl-2-phenylquinoline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)